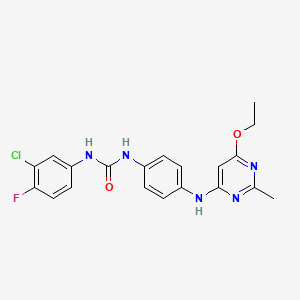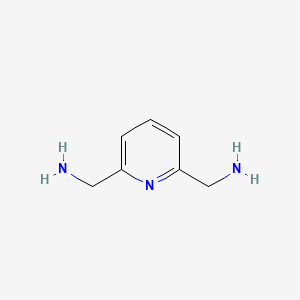
2,6-Pyridinedimethanamine
Übersicht
Beschreibung
2,6-Pyridinedimethanamine (PDM) is an organic compound belonging to the class of pyridines, which are aromatic heterocyclic compounds containing six carbon atoms and one nitrogen atom. PDM is an important organic compound due to its wide range of applications in research and industry. It is used in the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a reagent for the preparation of inorganic compounds. PDM is also used in the pharmaceutical industry for the synthesis of drugs and other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
2,6-Pyridinedimethanamine is widely used in scientific research. It has been used in the synthesis of various organic compounds, such as amides, esters, and carboxylic acids. It is also used in the synthesis of inorganic compounds, such as metal complexes and coordination polymers. 2,6-Pyridinedimethanamine is also used as a catalyst in organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.
Wirkmechanismus
The mechanism of action of 2,6-Pyridinedimethanamine is not yet fully understood. However, it is believed that the compound acts as a Lewis acid, meaning that it is able to form a bond with an electron pair from a Lewis base. This bond is then used to catalyze a reaction, such as the formation of a carbon-carbon bond.
Biochemische Und Physiologische Effekte
2,6-Pyridinedimethanamine has been shown to have a number of biochemical and physiological effects. In laboratory studies, 2,6-Pyridinedimethanamine has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to increase the activity of certain enzymes, such as those involved in the detoxification of drugs and carcinogens.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Pyridinedimethanamine has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain. It is also non-toxic and has a low boiling point, making it easy to handle and store. However, 2,6-Pyridinedimethanamine is not very soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
The potential applications of 2,6-Pyridinedimethanamine are far-reaching. One possible future direction is the development of new methods for the synthesis of 2,6-Pyridinedimethanamine and related compounds. Another possibility is the use of 2,6-Pyridinedimethanamine in the synthesis of drugs and other therapeutic agents. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,6-Pyridinedimethanamine, as well as its mechanism of action. Finally, 2,6-Pyridinedimethanamine could be explored as a potential catalyst for organic reactions, such as the synthesis of polymers and the preparation of functionalized materials.
Eigenschaften
IUPAC Name |
[6-(aminomethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-6-2-1-3-7(5-9)10-6/h1-3H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKSBRUOMUBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Pyridinedimethanamine | |
Synthesis routes and methods
Procedure details





Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

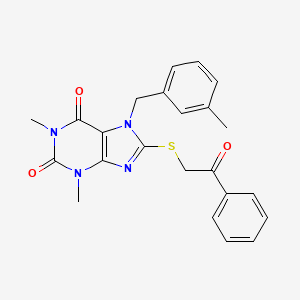
![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/no-structure.png)
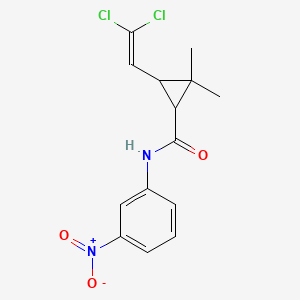
![2-(2,4-dichlorophenoxy)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2918609.png)
![5-[(4-Bromophenyl)methyl]-2-imino-1,3-thiazolidin-4-one](/img/structure/B2918610.png)
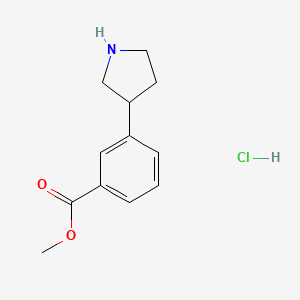
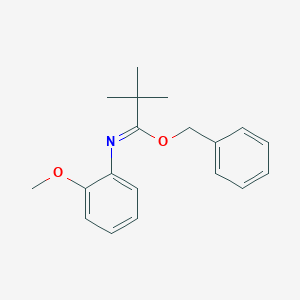
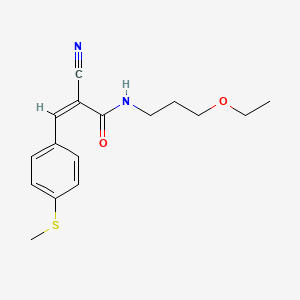
![2-(2-methylphenoxy)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2918616.png)
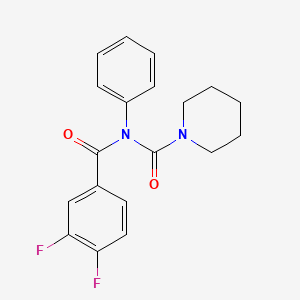
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2918618.png)
![5-bromo-7H-benzo[c]carbazole](/img/structure/B2918619.png)
![(E)-3-(3,4-dimethoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2918622.png)
